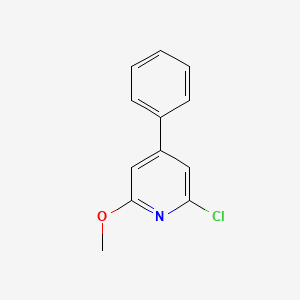
2-Ethynyl-4-isopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-4-isopropylpyridine is a chemical compound with the molecular formula C10H11N It is a derivative of pyridine, characterized by the presence of an ethynyl group at the second position and an isopropyl group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-4-isopropylpyridine can be achieved through various methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method utilizes palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-4-isopropylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used for substitution reactions on the pyridine ring.
Major Products Formed: The major products formed from these reactions include various functionalized pyridine derivatives, which can be further utilized in synthetic chemistry and material science .
Scientific Research Applications
2-Ethynyl-4-isopropylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials, such as conductive polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Ethynyl-4-isopropylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The pyridine ring can act as a ligand, coordinating with metal ions and forming complexes that exhibit unique catalytic properties .
Comparison with Similar Compounds
- 2-Ethynylpyridine
- 4-Ethynylpyridine
- 2-Isopropylpyridine
Comparison: Compared to similar compounds, 2-Ethynyl-4-isopropylpyridine is unique due to the presence of both ethynyl and isopropyl groups on the pyridine ringFor instance, the ethynyl group provides a site for further functionalization, while the isopropyl group influences the compound’s steric and electronic properties .
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-ethynyl-4-propan-2-ylpyridine |
InChI |
InChI=1S/C10H11N/c1-4-10-7-9(8(2)3)5-6-11-10/h1,5-8H,2-3H3 |
InChI Key |
NSMCMBVLNGCAMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-Hydroxy-7-fluoro-[1,8]naphthyridine](/img/structure/B12962294.png)

